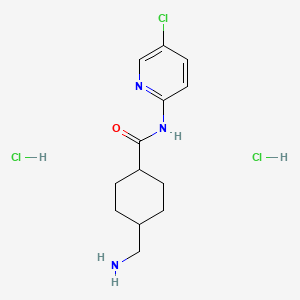
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring with an aminomethyl group and a carboxylic acid amide linked to a chlorinated pyridine ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride typically involves multiple steps:
Formation of the Cyclohexane Derivative: The starting material, cyclohexanecarboxylic acid, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde intermediate reacts with ammonia or an amine in the presence of a reducing agent.
Chlorination of Pyridine: The pyridine ring is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Bond Formation: The aminomethyl-cyclohexanecarboxylic acid derivative is then coupled with the chlorinated pyridine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the amide bond can yield the corresponding amine.
Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with aminomethyl or pyridine moieties.
Receptor Binding Studies: Useful in studying the binding affinity of pyridine derivatives to various biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging studies.
Industry
Material Science: Utilized in the synthesis of polymers and materials with specific properties.
Agriculture: Potential use as a precursor for agrochemicals.
作用機序
The mechanism of action of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the chlorinated pyridine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
4-Aminomethyl-cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane and aminomethyl structures.
Chlorinated Pyridine Derivatives: Compounds with chlorinated pyridine rings, such as 5-chloro-2-pyridinylamine.
Uniqueness
Structural Combination: The unique combination of a cyclohexane ring with an aminomethyl group and a chlorinated pyridine ring sets this compound apart from others.
特性
CAS番号 |
1204337-43-8 |
|---|---|
分子式 |
C13H20Cl3N3O |
分子量 |
340.7 g/mol |
IUPAC名 |
4-(aminomethyl)-N-(5-chloropyridin-2-yl)cyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C13H18ClN3O.2ClH/c14-11-5-6-12(16-8-11)17-13(18)10-3-1-9(7-15)2-4-10;;/h5-6,8-10H,1-4,7,15H2,(H,16,17,18);2*1H |
InChIキー |
SITXPHZDHNGWNB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN)C(=O)NC2=NC=C(C=C2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


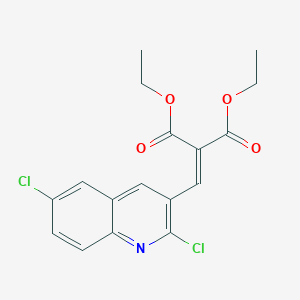
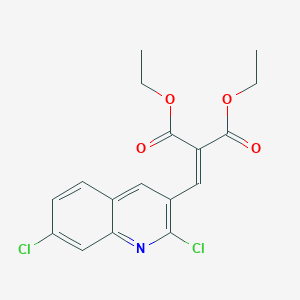
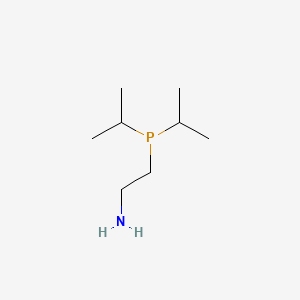
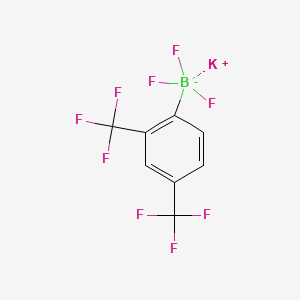
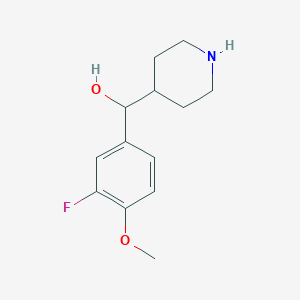
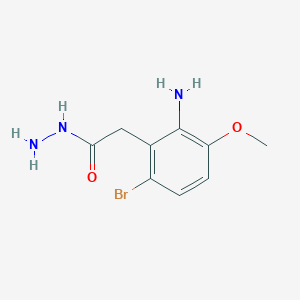
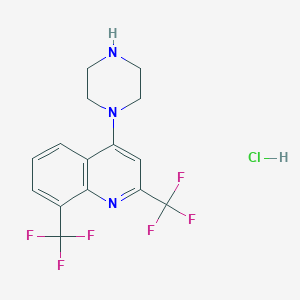
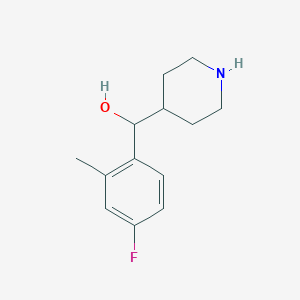
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)
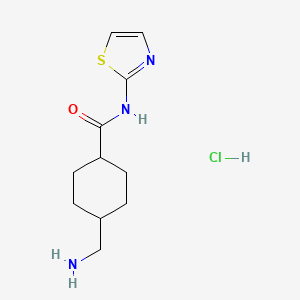
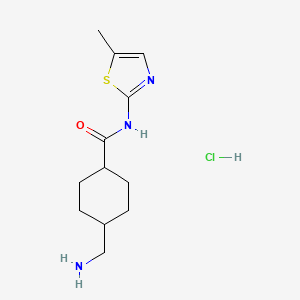
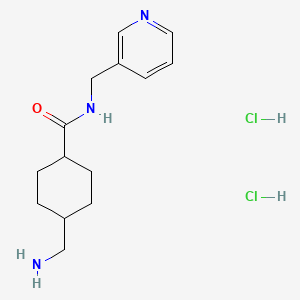
![(2S)-2-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B8270768.png)
![2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylic Acid](/img/structure/B8270772.png)
